molecular formula C17H19N7 B13367854 7'-Amino-1-benzyl-5',8'-dihydrospiro(piperidine-4,5'-[1,2,4]triazolo[4,3-a]pyrimidine)-6'-carbonitrile

7'-Amino-1-benzyl-5',8'-dihydrospiro(piperidine-4,5'-[1,2,4]triazolo[4,3-a]pyrimidine)-6'-carbonitrile

Cat. No.: B13367854
M. Wt: 321.4 g/mol
InChI Key: SXGKYVKEDKIRJE-UHFFFAOYSA-N
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Description

7’-Amino-1-benzyl-5’,8’-dihydrospiro(piperidine-4,5’-[1,2,4]triazolo[4,3-a]pyrimidine)-6’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’-Amino-1-benzyl-5’,8’-dihydrospiro(piperidine-4,5’-[1,2,4]triazolo[4,3-a]pyrimidine)-6’-carbonitrile typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the spiro linkage through cyclization reactions. Common reagents used in the synthesis include various amines, nitriles, and benzyl halides. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

7’-Amino-1-benzyl-5’,8’-dihydrospiro(piperidine-4,5’-[1,2,4]triazolo[4,3-a]pyrimidine)-6’-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of functionalized products, depending on the nucleophile used.

Scientific Research Applications

7’-Amino-1-benzyl-5’,8’-dihydrospiro(piperidine-4,5’-[1,2,4]triazolo[4,3-a]pyrimidine)-6’-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 7’-Amino-1-benzyl-5’,8’-dihydrospiro(piperidine-4,5’-[1,2,4]triazolo[4,3-a]pyrimidine)-6’-carbonitrile involves its interaction with specific molecular targets. In the context of its antibacterial activity, the compound targets essential bacterial enzymes, disrupting their function and leading to bacterial cell death. The exact molecular pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7’-Amino-1-benzyl-5’,8’-dihydrospiro(piperidine-4,5’-[1,2,4]triazolo[4,3-a]pyrimidine)-6’-carbonitrile lies in its spiro linkage and the combination of the piperidine and triazolo-pyrimidine moieties. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C17H19N7

Molecular Weight

321.4 g/mol

IUPAC Name

7-amino-1'-benzylspiro[8H-[1,2,4]triazolo[4,3-a]pyrimidine-5,4'-piperidine]-6-carbonitrile

InChI

InChI=1S/C17H19N7/c18-10-14-15(19)21-16-22-20-12-24(16)17(14)6-8-23(9-7-17)11-13-4-2-1-3-5-13/h1-5,12H,6-9,11,19H2,(H,21,22)

InChI Key

SXGKYVKEDKIRJE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12C(=C(NC3=NN=CN23)N)C#N)CC4=CC=CC=C4

Origin of Product

United States

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